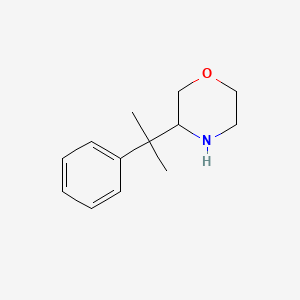
3-(2-Phenylpropan-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylpropan-2-yl)morpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 2-phenylpropan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylpropan-2-yl)morpholine typically involves the reaction of morpholine with 2-phenylpropan-2-yl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbon of the halide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the morpholine ring or the phenyl group can be functionalized.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Oxidized derivatives of the morpholine ring or the phenyl group.
Reduction: Reduced forms of the compound, potentially altering the morpholine ring or the phenyl group.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of 3-(2-Phenylpropan-2-yl)morpholine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.
類似化合物との比較
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
Morpholine: The parent compound, which lacks the 2-phenylpropan-2-yl substitution.
Uniqueness: 3-(2-Phenylpropan-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring with a phenyl group makes it a versatile compound for various applications.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
3-(2-phenylpropan-2-yl)morpholine |
InChI |
InChI=1S/C13H19NO/c1-13(2,11-6-4-3-5-7-11)12-10-15-9-8-14-12/h3-7,12,14H,8-10H2,1-2H3 |
InChIキー |
NWBIUACQDLKEQM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1COCCN1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





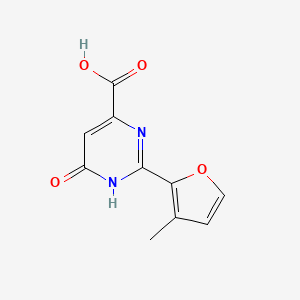
![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)
![1-Fluorospiro[2.3]hexan-5-amine](/img/structure/B13525305.png)

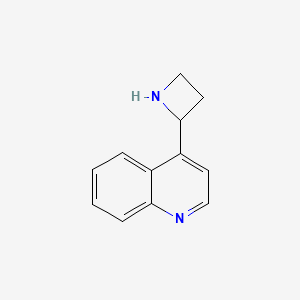
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine](/img/structure/B13525313.png)
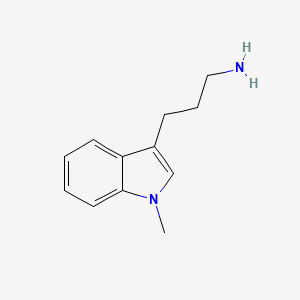
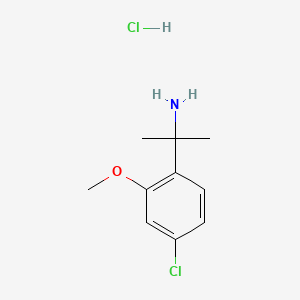
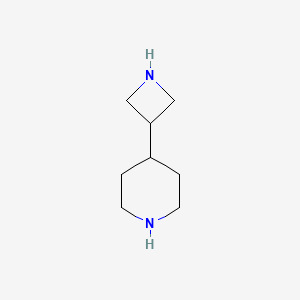

![(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B13525347.png)
